Cohumulone

Descripción general

Descripción

Cohumulone is one of the alpha acids found in the resin of hops (Humulus lupulus). It is a key precursor to iso-alpha acids, which are the primary contributors to the bitterness in beer. This compound, along with its analogs humulone, adhumulone, prehumulone, and posthumulone, plays a significant role in the brewing industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cohumulone can be synthesized through the prenylation of acylphloroglucinol derivatives. This process involves the use of isoprenomics-based design, where prenylated biosynthetic intermediates of this compound are created as antioxidants .

Industrial Production Methods: In the brewing industry, this compound is extracted from hops during the wort boiling process. The alpha acids, including this compound, undergo thermal isomerization to form iso-alpha acids, which impart the characteristic bitterness to beer .

Types of Reactions:

Common Reagents and Conditions:

Thermal Isomerization: This process typically occurs at high temperatures during the boiling of wort in brewing.

Oxidizing Agents: Various oxidizing agents can be used to study the oxidation of this compound in laboratory settings.

Major Products Formed:

Iso-cohumulone: The primary product formed during the isomerization of this compound.

Oxidized Derivatives: Various oxidized products can be formed depending on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Brewing Applications

Bitterness and Flavor Profile

Cohumulone is known for its role in imparting bitterness to beer. Research indicates that higher concentrations of this compound lead to increased perceived bitterness levels in finished beers. This is due to its higher isomerization rate compared to other alpha acids, which allows more isomerized this compound to survive the fermentation process and contribute to the beer's bitterness profile .

A study conducted by Rigby demonstrated that beers brewed with high this compound hops were perceived as more bitter than those brewed with low this compound hops, despite having similar International Bitterness Units (IBUs) measured in the lab . This finding has implications for brewers aiming to achieve specific flavor profiles while managing consumer perceptions of bitterness.

Case Study: Bittering Hops Comparison

In an experiment comparing Cascade hops (high this compound) and Simcoe hops (low this compound), tasters consistently rated the Cascade beer as harsher due to its higher this compound content. The study revealed a 27% difference in IBUs between the two hop varieties, emphasizing the impact of this compound on sensory evaluation in brewing .

Antibacterial Properties

Recent studies have highlighted the antibacterial effects of hop compounds, including this compound. Research published in Frontiers in Microbiology demonstrated that humulone and lupulone (related compounds) exhibited varying degrees of antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This compound's effectiveness appears to be influenced by pH levels, with lower pH values enhancing its antibacterial properties .

Key Findings:

- This compound showed significant inhibition against certain bacteria at specific concentrations.

- The minimum inhibitory concentrations (MICs) for humulone were lower against Gram-positive bacteria compared to Gram-negative strains .

Neurological Effects

This compound has also been studied for its potential effects on the central nervous system. Research indicates that humulone, a related compound, acts as a positive allosteric modulator of GABA receptors, suggesting sedative and hypnotic properties. In experimental models using mice, humulone was shown to enhance the effects of GABA, leading to increased sleep duration and reduced locomotion .

Implications:

- The sedative effects of humulone may provide insights into potential therapeutic applications for anxiety or sleep disorders.

- Further research is needed to explore the direct effects of this compound on GABA receptor modulation.

Summary Table: Applications of this compound

Mecanismo De Acción

Cohumulone exerts its effects primarily through the inhibition of aldo-keto-reductase 1B10. This enzyme is involved in the detoxification of endogenous and xenobiotic carbonyl compounds. By inhibiting this enzyme, this compound can reduce the proliferation of cancer cells that rely on this pathway . Additionally, this compound’s antioxidative properties are attributed to its ability to scavenge free radicals and prevent the oxidation of LDL .

Comparación Con Compuestos Similares

Cohumulone is one of several alpha acids found in hops. Other similar compounds include:

Humulone: Another alpha acid that contributes to the bitterness of beer.

Adhumulone: Similar in structure to this compound and also found in hops.

Prehumulone and Posthumulone: These compounds are less abundant but still contribute to the overall bitterness profile of hops.

Uniqueness of this compound: this compound is unique in its higher solubility and more efficient isomerization during wort boiling compared to other alpha acids . This makes it a crucial component in the brewing process, particularly for achieving the desired bitterness in beer.

Actividad Biológica

Cohumulone, a prominent alpha acid derived from hops (Humulus lupulus), has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and food science. This article explores the biological properties of this compound, including its anti-inflammatory, antibacterial, and antifungal effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is one of the primary alpha acids in hops, contributing to the bitterness of beer. It is a prenylated phenolic compound that undergoes isomerization during the brewing process, affecting its bitterness and potential health benefits. The molecular structure of this compound allows it to interact with various biological systems, leading to its diverse activities.

Anti-Inflammatory Activity

Research has highlighted this compound's anti-inflammatory properties. A study by Park et al. (2021) demonstrated that hop extracts containing this compound inhibited splenocyte proliferation and suppressed T-cell activation without exhibiting toxicity at tested doses (50 mg/kg and 100 mg/kg) in vivo . The extract enhanced superoxide dismutase (SOD) and catalase (CAT) activity in mice, indicating a potential mechanism for its anti-inflammatory effects .

Table 1: In Vivo Effects of this compound on Inflammatory Markers

| Treatment Dose (mg/kg) | SOD Activity (U/mL) | CAT Activity (U/mL) | T-cell Activation Inhibition (%) |

|---|---|---|---|

| 50 | Increased | Increased | 40 |

| 100 | Increased | Increased | 60 |

Antibacterial Activity

This compound exhibits significant antibacterial properties against various pathogens. A study by Bogdanova et al. assessed the antibacterial effects of humulone and its derivatives, including this compound, against Gram-positive bacteria. The results indicated that this compound interfered with bacterial cell membranes, leading to increased membrane permeability and inhibition of bacterial growth . Notably, this compound demonstrated activity against Streptococcus pyogenes in vitro but showed limited efficacy in vivo due to rapid degradation .

Table 2: Antibacterial Efficacy of this compound Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Streptococcus pyogenes | 0.5 mg/mL | Membrane disruption |

| Micrococcus lysodeikticus | 0.3 mg/mL | Interference with PEP system |

| Bacillus anthracis | 0.4 mg/mL | Membrane leakage |

Antifungal Activity

This compound has also been reported to possess antifungal properties. Research indicates that it can inhibit the growth of certain pathogenic fungi, making it a potential candidate for developing antifungal agents . This activity is particularly relevant in food preservation and safety.

Table 3: Antifungal Activity of this compound

| Fungal Strain | Inhibition Zone Diameter (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Candida albicans | 15 | 1 |

| Aspergillus niger | 12 | 1 |

| Cryptococcus neoformans | 10 | 1 |

Case Study 1: Anti-Inflammatory Effects

In an experimental model involving mice subjected to inflammatory stimuli, this compound was administered at varying doses. Results indicated a dose-dependent reduction in inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), supporting its role as an anti-inflammatory agent .

Case Study 2: Antibacterial Efficacy

A comparative study assessed the antibacterial effects of this compound against traditional antibiotics. This compound demonstrated comparable efficacy against certain strains of bacteria while exhibiting lower toxicity profiles in mammalian cells, suggesting its potential use as a natural antibiotic alternative .

Propiedades

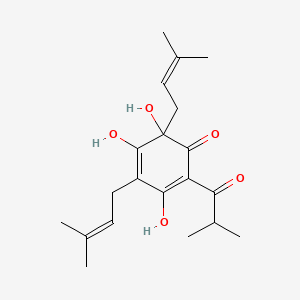

IUPAC Name |

3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-11(2)7-8-14-17(22)15(16(21)13(5)6)19(24)20(25,18(14)23)10-9-12(3)4/h7,9,13,22-23,25H,8,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSITEVYZGOOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931549, DTXSID701318500 | |

| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cohumulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-25-1, 142628-20-4 | |

| Record name | Cohumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cohumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142628204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cohumulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COHUMULONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y34G4NIC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cohumulone?

A1: this compound is represented by the molecular formula C20H28O5 [] and has a molecular weight of 348.43 g/mol [].

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been employed to characterize this compound. These include:

- UV Spectroscopy: Used to identify and quantify this compound in hop extracts, often coupled with HPLC [, ].

- IR Spectroscopy: Provides structural information and can be used for rapid quantitative analysis of this compound in hops [].

- NMR Spectroscopy: Allows for complete signal assignment of this compound and accurate quantification in hops and hop products [, ].

- Mass Spectrometry: Used for identification and structural elucidation, often in combination with GC or HPLC [, ].

Q3: How stable is this compound under different storage conditions?

A3: The stability of this compound is affected by storage temperature. Research indicates that cold storage (-10 to -12 °C) is more effective in preserving this compound content compared to storage at room temperature [].

Q4: Does this compound have any other known biological activities?

A4: Yes, research suggests that this compound exhibits antibacterial activity, primarily against Gram-positive bacteria such as Lactobacillus species [, ]. This activity is attributed to its ability to act as an ionophore, disrupting the proton gradient across bacterial cell membranes [].

Q5: Are there any potential health benefits associated with this compound?

A5: While the provided research focuses on the chemical and brewing aspects of this compound, it doesn't delve into its potential health benefits.

Q6: Is this compound used in any applications other than brewing?

A6: The provided research primarily focuses on this compound's role in beer brewing. While this compound's antibacterial and potential medicinal properties are mentioned, the research doesn't elaborate on specific applications outside of brewing.

Q7: What are the common methods for analyzing this compound?

A7: Several analytical methods are used to characterize and quantify this compound:

- High-Performance Liquid Chromatography (HPLC): Widely used for separating and quantifying this compound in hop extracts. This technique is often coupled with UV detection [, , , , ]

- Gas Chromatography (GC): Used to analyze hop oils and can separate this compound from other related compounds. GC is frequently coupled with mass spectrometry for identification purposes [, , ].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides a quantitative method for determining the absolute concentration of this compound in solutions [].

Q8: Are there any validated analytical methods for this compound determination?

A8: Yes, researchers have validated HPLC methods for determining alpha and iso-alpha bitter acids, including this compound []. These validations typically involve assessing parameters such as specificity, linearity, precision, and accuracy [].

Q9: What happens to this compound during the brewing process?

A9: During the brewing process, this compound, like other α-acids, undergoes thermal isomerization, forming iso-cohumulone [, ]. This isomerization is crucial for developing the characteristic bitter taste of beer [].

Q10: Does the this compound content of hops vary?

A10: Yes, this compound content varies significantly among different hop varieties and can be influenced by environmental factors during hop cultivation [, , , , , ].

Q11: Are there any environmental concerns related to this compound production or use?

A11: The provided research primarily focuses on this compound's chemical properties and its role in brewing. It does not discuss potential environmental impacts related to its production or use.

Q12: How does the structure of this compound contribute to its bitterness?

A12: The six-membered ring structure of this compound, along with its specific side chains, plays a crucial role in its bitterness. During brewing, this ring undergoes isomerization to a five-membered ring, forming iso-cohumulone, which contributes significantly to the bitter taste of beer [, , ].

Q13: Have any structural modifications of this compound been explored?

A13: While the provided research doesn't extensively cover structural modifications of this compound, it does mention the formation of derivatives like tetrahydroisothis compound through hydrogenation []. These modifications are often explored to understand structure-activity relationships and potentially enhance or alter this compound's biological properties [].

Q14: Have computational methods been used to study this compound?

A14: Yes, computational chemistry techniques, particularly molecular modeling, have been employed to investigate the interactions of this compound with its biological targets [, ].

Q15: What insights have computational studies provided regarding this compound?

A15: Molecular modeling studies have helped elucidate the binding modes of this compound and its derivatives within the binding sites of target proteins, such as bitter taste receptors []. These studies provide valuable information about the structural features important for this compound's activity [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.